molecular formula C10H12BrNO B2908977 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 736939-28-9

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Katalognummer: B2908977
CAS-Nummer: 736939-28-9
Molekulargewicht: 242.116
InChI-Schlüssel: USYQORVUJKRYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol (CAS: 42835-98-3) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . It is commercially available as a solid, typically stored under inert conditions to ensure stability .

Eigenschaften

IUPAC Name

6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-3,5-6,10,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYQORVUJKRYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by hydroxylation at the 4th position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The hydroxylation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-one

    Reduction: 2-Methyl-1,2,3,4-tetrahydroquinolin-4-ol

    Substitution: 6-Substituted-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl and fluorophenyl groups enhances its efficacy against resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thieno[3,2-d]pyrimidines have been reported to exhibit cytotoxic effects against several cancer cell lines. Mechanistically, these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Drug Development

Given its promising biological activities, 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is being explored as a lead compound in drug development. Its structural modifications can lead to the synthesis of analogs with improved potency and selectivity for specific biological targets .

Neurological Applications

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in treating neurological disorders. The compound may influence neurotransmitter systems or exhibit neuroprotective effects that could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy : A study published in Chemical Biology demonstrated that a related thieno[3,2-d]pyrimidine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value in the low micromolar range .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced significant apoptosis in breast cancer cell lines (MCF-7) with an IC50 of approximately 12 µM. The mechanism was attributed to the activation of caspase pathways .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Tetrahydroquinoline Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol Bromo at C6, methyl at C2, hydroxyl at C4 226.11 -OH, -Br, -CH₃
cis-1-Benzoyl-4-benzoyloxy-2,6-dimethyl analog Benzoyl groups at N1 and O4, dimethyl at C2/C6 418.48 (estimated) Ester (-OCOPh), amide (-NCOPh)
3-(4-Bromophenyl)-5,7-dimethoxy-4-phenyl analog 4-Bromophenyl at C3, methoxy at C5/C7 443.30 (estimated) -OCH₃, -Br, aryl
6-Bromo-3,4-dihydro-4-phenyl-carbostyril Bromo at C6, phenyl at C4, ketone at C2 302.17 -Br, -C=O, aryl

Key Observations:

  • Steric and Electronic Effects: The bromine atom at C6 in the target compound enhances electrophilic reactivity compared to chloro or methoxy analogs .
  • Conformational Flexibility: Derivatives like cis-1-benzoyl-2,6-dimethyltetrahydroquinolin-4-ol adopt boat conformations in crystal structures due to intramolecular hydrogen bonding (e.g., d(OH-O) = 1.72 Å) , while carbostyril analogs (e.g., ) exhibit planar quinolinone rings stabilized by conjugation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Likely polar aprotic solvents Stable under inert storage
6-Bromo-3,4-dihydro-4-phenyl-carbostyril 203–205 Slightly soluble in chloroform Solid at room temperature
L-Acetyl-3-chloro-2,2,6-trimethyl analog Not reported Low (oil phase) Unstable as oil

Notes:

  • The hydroxyl group at C4 in the target compound may enhance hydrogen-bonding capacity compared to ketone-containing analogs like carbostyril .
  • Bromine’s high molecular weight contributes to higher density and refractive index in halogenated derivatives .

Biologische Aktivität

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties. The presence of a bromine atom and a hydroxyl group enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrN, characterized by a tetrahydroquinoline framework with a bromine atom at the sixth position and a hydroxyl group at the fourth position. This structure contributes to its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has been investigated for its anticancer effects. It appears to inhibit cancer cell proliferation by interacting with molecular targets involved in cell cycle regulation and apoptosis. The bromine and hydroxyl groups are believed to enhance binding affinity to these targets.

Neurotransmission Modulation

There is evidence that this compound may influence neurotransmitter systems. Interaction studies suggest it may bind to receptors involved in neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances its solubility and facilitates interactions with biological targets. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: It may modulate receptor activity related to neurotransmission and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneKetone group instead of hydroxylDifferent reactivity due to ketone presence
6-Bromo-2-methylbenzothiazoleBenzothiazole ringExhibits different biological activities
6-Bromo-2-methyl-1H-pyrrolePyrrole ring structureDistinct electronic properties affecting reactivity

The presence of the hydroxyl group at the fourth position in this compound imparts distinct chemical and biological properties compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups.
  • Cancer Cell Proliferation : Another study focused on the compound's effect on human cancer cell lines. The findings suggested that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.